molecular formula C55H58BF4N7O B1192620 Cyanine7.5 tetrazine

Cyanine7.5 tetrazine

Cat. No.: B1192620
M. Wt: 919.92
InChI Key: TYBJGGWWXYOTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine7.5 tetrazine for tetrazine ligation contains a near infrared fluorophore suitable for in vivo imaging. Absorption and emission spectra of Cyanine7.5 are similar to ICG (indocyanine green), but Cyanine7.5 is significantly brighter

Scientific Research Applications

Fluorogenic Characterization in Imaging

Cyanine7.5 tetrazine-based compounds have been explored for their potential in fluorogenic imaging. One study describes the development of tetrazine-based cyanine dyes with emission wavelengths up to ~790 nm, which are used in wash-free imaging of biomolecules in live cells. These dyes exhibit fluorescence turn-on ratios of ~4, making them suitable for near-infrared (NIR) fluorogenic imaging applications (Chen et al., 2020).

Bioorthogonal Chemistry for Cell Imaging

Tetrazine cycloadditions, including those involving this compound, have been applied in bioorthogonal labeling for live cell imaging. This method is high yielding, selective, and fast in aqueous media. It has been used for targeting Her2/neu receptors on live human breast cancer cells with modified antibodies for near-infrared fluorochrome labeling (Devaraj et al., 2008).

Super-Resolution Microscopy

This compound derivatives have been utilized in STED-based super-resolution imaging. These fluorogenic Tet-Cy3 probes were applied in bioorthogonal labeling of cytoskeletal proteins like actin, enabling super-resolution microscopy under no-wash conditions, a rare capability among indocyanines (Knorr et al., 2018).

Application in Nanoparticle-Based Diagnostics

The use of 1,2,4,5-tetrazines in nanoparticle-based clinical diagnostics has been growing. This includes applications in intracellular small molecule imaging and in-vivo imaging, highlighting the versatility of tetrazines in various biomedical contexts (Yang et al., 2012).

mRNA Detection

A novel bioorthogonal tetrazine uncaging reaction using this compound has been reported for mRNA detection in live cells. This method involves using tetrazine-reactive NIR fluorogens conjugated to high-affinity antisense nucleic acid probes, demonstrating selective fluorogenic reactivity when annealed to target RNA sequences (Wu et al., 2016).

Advancements in Bioorthogonal Chemistry

This compound and related compounds have contributed significantly to the advancement of bioorthogonal chemistry, especially in imaging, detection, and diagnostic applications. These advancements include the development of new synthetic methodologies and the expansion of dienophiles compatible with tetrazine ligation chemistry (Wu & Devaraj, 2018).

Properties

Molecular Formula

C55H58BF4N7O

Molecular Weight

919.92

IUPAC Name

N/A

InChI

InChI=1S/C55H57N7O.BF3.FH/c1-37-57-59-53(60-58-37)43-26-22-40(23-27-43)36-56-50(63)21-8-7-13-34-62-47-31-29-42-18-10-12-20-45(42)52(47)55(4,5)49(62)33-25-39-16-14-15-38(35-39)24-32-48-54(2,3)51-44-19-11-9-17-41(44)28-30-46(51)61(48)6;2-1(3)4;/h9-12,17-20,22-33,35H,7-8,13-16,21,34,36H2,1-6H3;;1H

InChI Key

TYBJGGWWXYOTON-UHFFFAOYSA-N

SMILES

FB(F)F.CN1C(C=CC2=C3C=CC=C2)=C3C(C)(C)/C1=C\C=C(CCC4)\C=C4/C=C/C5=[N+](CCCCCC(NCC6=CC=C(C7=NN=C(C)N=N7)C=C6)=O)C8=CC=C(C=CC=C9)C9=C8C5(C)C.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine7.5 tetrazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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